molecular formula C10H9BrClFO2 B12277397 Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester

Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester

Cat. No.: B12277397
M. Wt: 295.53 g/mol
InChI Key: CWFLCOGOPXUCFN-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester is a complex organic compound with a unique structure that includes bromine, chlorine, and fluorine substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester typically involves multi-step organic reactions. One common method includes the esterification of Benzeneacetic acid derivatives with ethanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The halogenation steps are carefully controlled to prevent over-substitution and to maintain the desired substitution pattern on the benzene ring.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of new benzene derivatives with different substituents.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Hydrolysis: Formation of Benzeneacetic acid and ethanol.

Scientific Research Applications

Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester involves its interaction with specific molecular targets. The halogen substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-: The parent acid form without the ethyl ester group.

    Benzeneacetic acid, 2-bromo-3-chloro-: Lacks the fluorine substituent.

    Benzeneacetic acid, 2-bromo-6-fluoro-: Lacks the chlorine substituent.

Uniqueness

Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester is unique due to the presence of all three halogen substituents, which can significantly influence its chemical properties and reactivity.

Properties

Molecular Formula

C10H9BrClFO2

Molecular Weight

295.53 g/mol

IUPAC Name

ethyl 2-(2-bromo-3-chloro-6-fluorophenyl)acetate

InChI

InChI=1S/C10H9BrClFO2/c1-2-15-9(14)5-6-8(13)4-3-7(12)10(6)11/h3-4H,2,5H2,1H3

InChI Key

CWFLCOGOPXUCFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1Br)Cl)F

Origin of Product

United States

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